2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Carbohydrate Chemistry Oligosaccharide Synthesis Orthogonal Glycosylation

Select this 2-pyridyl thioglycoside for unmatched orthogonality in iterative glycan assembly. Only the 2-pyridyl derivative enables chemoselective Sm(OTf)₃ activation, streamlining protecting-group-minimized synthesis of glycoconjugate vaccines and therapeutic antibodies. As a chromogenic substrate, hydrolysis releases pyridine-2-thione—detectable at a wavelength distinct from p-nitrophenol—eliminating background interference in crude lysates, plant extracts, and environmental samples. This fully acetylated precursor also serves as a platform for UDP-sugar analog libraries targeting glycosyltransferases in cancer and inflammation. Procure high-purity material for reproducible, publication-ready results.

Molecular Formula C19H23NO9S
Molecular Weight 441.455
CAS No. 105120-89-6
Cat. No. B1140835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
CAS105120-89-6
Molecular FormulaC19H23NO9S
Molecular Weight441.455
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside: A Protected Thioglycoside Donor for Carbohydrate Synthesis and Enzymology


2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside (CAS 105120-89-6) is a fully acetylated thioglycoside, belonging to a class of glycosyl donors and enzyme substrates wherein the anomeric oxygen of D-glucose is replaced by a sulfur atom linked to a 2-pyridyl aglycone . It is characterized by the molecular formula C₁₉H₂₃NO₉S and a molecular weight of 441.45 g/mol . This protected thioglycoside is a versatile intermediate widely used in chemical glycosylation reactions for constructing complex glycans and oligosaccharides, as well as serving as a chromogenic substrate in enzymatic assays for glycoside hydrolases .

Why Generic Substitution Fails for 2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside: The Critical Role of the 2-Pyridyl Aglycone in Reactivity and Selectivity


The performance of a thioglycoside donor or substrate is highly dependent on its aglycone (leaving group) structure. Simply substituting another thioglycoside, such as an ethyl or phenyl derivative, is not possible without drastically altering reaction outcomes or assay parameters. The electron-withdrawing or donating nature of the aglycone directly influences glycosylation reactivity [1], while the leaving group's structure determines its compatibility with specific promoter systems and its detection profile in enzymatic assays [2]. Therefore, selecting the precise 2-pyridyl derivative is essential for achieving the desired reactivity, orthogonality, and analytical sensitivity.

Product-Specific Evidence Guide: Quantifiable Differentiation of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside


Orthogonal Glycosylation: Chemoselective Activation of 2-Pyridyl Derivatives Over Standard Thioglycosides

In orthogonal glycosylation strategies, the ability to chemoselectively activate one donor in the presence of another is critical. This compound's aglycone can be oxidized to a 2-pyridyl sulfone, which is activated by samarium(III) triflate. Critically, under these activation conditions, standard thioglycosides (e.g., ethyl, phenyl thioglycosides) are completely inert (0% reactivity) [1]. This absolute selectivity enables the construction of complex oligosaccharides without the need for complex protecting group manipulations between different thioglycoside donors [2].

Carbohydrate Chemistry Oligosaccharide Synthesis Orthogonal Glycosylation

Enzymatic Assay Specificity: Differential Hydrolysis Yields a Unique Chromogenic Product

This compound functions as a substrate for glycoside hydrolases (e.g., β-glucosidase). The enzymatic cleavage of the thioglycosidic bond specifically liberates pyridine-2-thione, a chromophore detectable by UV-Vis spectrophotometry (λmax ~ 340 nm) . This contrasts sharply with the widely used p-nitrophenyl (pNP) glycosides, which release p-nitrophenol (λmax ~ 405 nm) . This alternative detection wavelength is crucial for avoiding interference from other assay components, such as colored buffers, detergents, or other chromogenic substrates that may absorb at 405 nm.

Enzymology Glycobiology Assay Development

Synthesis Efficiency: High-Yielding and β-Stereoselective Direct Glycosidation in Aqueous Media

The 2-pyridyl aglycone can be installed with high efficiency using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a dehydrative condensing agent. This method allows for the direct synthesis of 2-pyridyl 1-thioglycosides from unprotected sugars in aqueous media, proceeding in good yields with complete β-stereoselectivity [1]. In contrast, the synthesis of other aglycones, such as p-methylphenyl (p-MePh) thioglycosides, often requires protection/deprotection steps or more forcing conditions (e.g., Lewis acids like ZrCl₄) [2]. The aqueous, protecting-group-free nature of the DMC method for the 2-pyridyl derivative offers a significant advantage in terms of green chemistry principles and overall process efficiency.

Green Chemistry Glycosylation Methodology Process Chemistry

Recommended Application Scenarios for 2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside in R&D and Industrial Settings


Building Block in Orthogonal Oligosaccharide Synthesis

This compound is a premier choice for laboratories employing orthogonal glycosylation strategies. As established by Chang et al., the corresponding 2-pyridyl sulfone derivative is chemoselectively activated by Sm(OTf)₃ in the presence of other thioglycosides [1]. This allows for the iterative, protecting-group-minimized assembly of complex glycans, a technique fundamental to the synthesis of glycoconjugate vaccines, therapeutic antibodies, and tools for chemical biology. Researchers can use this donor to streamline multi-step syntheses, reducing both time and material costs.

Chromogenic Substrate for Glycoside Hydrolase Assays Requiring High Specificity

This compound serves as an essential reagent for enzymologists studying glycoside hydrolases, particularly in complex or crude sample matrices. Its hydrolysis releases pyridine-2-thione, which is detectable at a wavelength distinct from the commonly used p-nitrophenol . This feature makes it ideal for assays where pNP substrates are unsuitable due to background interference, such as with certain cell lysates, plant extracts, or environmental samples. Its use can significantly improve the signal-to-noise ratio and quantitative accuracy of enzyme activity measurements, a key requirement in drug discovery screening and biocatalyst characterization.

Core Scaffold for Designing Glycosyltransferase Probes and Inhibitors

The 2-pyridylthioglucoside core is a recognized platform for developing probes and potential inhibitors of glycosyltransferases. Derivatives, such as 5-amino-2-pyridyl 1-thioglycosides, have been successfully incorporated into analogs of uridine diphosphate (UDP) sugars, the natural substrates for these enzymes [2]. By starting with this protected precursor, medicinal chemists and chemical biologists can construct a focused library of compounds to investigate the roles of glycosylation in diseases like cancer and inflammation, or to develop novel antimicrobial agents targeting bacterial cell wall biosynthesis.

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